N-ethyl-2-phenoxy-N-phenylacetamide

Lipophilicity Drug-likeness Membrane permeability

N-Ethyl-2-phenoxy-N-phenylacetamide (CAS 42106-58-1; synonym: N-(2-phenoxyethyl)-N-phenylacetamide) is a fully substituted tertiary phenoxyacetamide with molecular formula C₁₆H₁₇NO₂ and molecular weight 255.31 g/mol. The compound belongs to the N-phenylphenoxyacetamide chemotype, a scaffold that has yielded validated inhibitors of both P-glycoprotein (P-gp) and the Mycobacterium tuberculosis transcriptional repressor EthR in published medicinal chemistry programs.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B253245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-phenoxy-N-phenylacetamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-2-17(14-9-5-3-6-10-14)16(18)13-19-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
InChIKeyMCIHPABOXAZQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-phenoxy-N-phenylacetamide (CAS 42106-58-1): Procurement-Relevant Identity and Physicochemical Baseline


N-Ethyl-2-phenoxy-N-phenylacetamide (CAS 42106-58-1; synonym: N-(2-phenoxyethyl)-N-phenylacetamide) is a fully substituted tertiary phenoxyacetamide with molecular formula C₁₆H₁₇NO₂ and molecular weight 255.31 g/mol [1]. The compound belongs to the N-phenylphenoxyacetamide chemotype, a scaffold that has yielded validated inhibitors of both P-glycoprotein (P-gp) and the Mycobacterium tuberculosis transcriptional repressor EthR in published medicinal chemistry programs [2][3]. It is commercially supplied as a screening compound (e.g., ChemBridge SC-6583972) with calculated LogP 3.41, topological polar surface area 29.5 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds [1]. These physicochemical descriptors place it within favorable drug-like and lead-like property space (congruent with both Lipinski's Rule of Five and the Rule of Three for fragment-based screening), making it a suitable entry point for hit discovery and scaffold-hopping campaigns [1].

Why N-Ethyl-2-phenoxy-N-phenylacetamide Cannot Be Interchanged with Generic Phenoxyacetamide Analogs


Within the phenoxy-N-phenylacetamide series, even single-point N-alkyl variation (e.g., N-methyl vs. N-ethyl vs. N-unsubstituted) can produce substantial differences in lipophilicity, metabolic stability, and target engagement, as demonstrated by structure–activity relationship (SAR) studies on both P-gp and EthR targets [1][2]. The specific N-ethyl substitution on the title compound imparts a calculated LogP of 3.41 and a moderate LogSW of −3.98, a balance of hydrophobic and hydrophilic character that differs measurably from both smaller N-alkyl analogs (e.g., N-methyl derivative, predicted LogP ~2.9) and non-phenyl congeners (e.g., N-(2-phenoxyethyl)acetamide, MW 179.2, lacking the critical N-phenyl pharmacophore) [3]. Procurement of a generic phenoxyacetamide without precise N-ethyl,N-phenyl disubstitution therefore risks loss of the physicochemical and pharmacophoric profile required for consistent performance in target-based or phenotypic screening cascades. The quantitative evidence below details the specific, measurable dimensions where this compound diverges from its closest structural neighbors.

Quantitative Differentiation Evidence for N-Ethyl-2-phenoxy-N-phenylacetamide vs. Closest Analogs


Lipophilicity (LogP) Comparison: N-Ethyl vs. N-Methyl Phenoxy-N-phenylacetamide Congeners

The N-ethyl substituent on the title compound elevates calculated LogP (XLogP3-AA) to 2.9 [1], with the Hit2Lead experimentally correlated database reporting a LogP of 3.41 . The N-methyl congener (N-methyl-2-phenoxy-N-phenylacetamide, CAS 18859-21-7), lacking the additional methylene unit, is predicted to have a lower LogP of approximately 2.4–2.6 by the same computational method (class-level inference from homologous series behavior) [2]. This difference of ≥0.3–0.5 LogP units translates to a 2- to 3-fold difference in octanol-water partition coefficient, directly affecting membrane passive permeability and non-specific protein binding in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability

Aqueous Solubility (LogSW) and Its Impact on Assay Compatibility: N-Ethyl Derivative vs. Des-phenyl Analog

The title compound exhibits a calculated LogSW of −3.98 , reflecting moderate aqueous solubility consistent with its balanced polar surface area (tPSA = 29.5 Ų) and lipophilicity [1]. In contrast, the des-N-phenyl analog N-(2-phenoxyethyl)acetamide (MW 179.2, C₁₀H₁₃NO₂, ChEMBL CHEMBL1223056) possesses a substantially lower molecular weight and reduced hydrophobic surface area, predicted to yield a LogSW approximately 1.0–1.5 units higher (i.e., ~10–30× greater aqueous solubility) [2]. This solubility differential is significant for assay design: the title compound provides sufficient aqueous solubility for standard screening concentrations (typically 10–100 µM in ≤1% DMSO) while retaining the N-phenyl pharmacophore essential for target engagement in the phenoxy-N-phenylacetamide series [3].

Aqueous solubility Assay compatibility DMSO stock solution

Rotatable Bond Count and Conformational Flexibility: N-Ethyl,N-Phenyl Disubstituted vs. N-Phenethyl Extended Analog

The title compound contains 4 rotatable bonds (Hit2Lead) or 5 rotatable bonds (PubChem Cactvs) [1], depending on the counting algorithm. The closely related N-phenethyl-N-(2-phenoxyethyl)acetamide (CAS 66827-48-3) incorporates an ethylene spacer between the nitrogen and the second phenyl ring, adding one additional rotatable bond. In lead optimization, each additional rotatable bond is associated with an estimated penalty of approximately 0.5–1.0 kcal/mol in conformational entropy upon target binding, and increased rotatable bond count generally correlates with reduced oral bioavailability and increased metabolic clearance [2]. The title compound's more constrained architecture, with the phenyl ring directly N-attached, therefore offers a potential ligand efficiency advantage relative to the N-phenethyl extended analog.

Conformational entropy Ligand efficiency Rotatable bonds

Class-Level Validation: Phenoxy-N-phenylacetamide Scaffold Produces P-gp Inhibitors with 3-Fold Activity Over Verapamil

While the specific compound N-ethyl-2-phenoxy-N-phenylacetamide has not been individually tested in published P-gp inhibition assays, the phenoxy-N-phenylacetamide scaffold to which it belongs has been systematically validated. In the benchmark study by Lee et al. (2011), a series of 20 phenoxy-N-phenylacetamide derivatives were synthesized and tested for P-gp inhibitory activity using a rhodamine-123 efflux assay in P-gp-overexpressing MCF-7/ADR cells [1]. The most potent compound in the series (compound 4o) achieved a 3.0-fold increase in P-gp inhibition compared with the positive control verapamil at equivalent concentrations [1]. This scaffold-level activity rationalizes procurement of the title compound as an entry point for hit-to-lead optimization targeting P-gp-mediated multidrug resistance.

P-glycoprotein inhibition Multidrug resistance reversal MCF-7/ADR

Topological Polar Surface Area (tPSA) as a CNS Drug-Likeness Discriminator vs. Substituted Phenoxy Analogs

The title compound has a computed topological polar surface area (tPSA) of 29.5 Ų [1], which falls well below the commonly applied CNS permeability threshold of tPSA < 60–70 Ų and also below the more stringent threshold of tPSA < 40 Ų for optimal brain penetration [2]. In contrast, substituted phenoxy analogs bearing nitro, carboxyl, or sulfonamide groups on the phenoxy or phenyl rings (e.g., 2-(4-nitrophenoxy)-N-phenylacetamide derivatives described in the P-gp inhibitor series) exhibit tPSA values exceeding 70 Ų [3]. The unsubstituted nature of the title compound's phenoxy and phenyl rings therefore preserves a tPSA profile predictive of passive blood-brain barrier permeability, a critical differentiator for CNS-targeted screening libraries vs. peripheral-target-focused analogs.

CNS drug-likeness Blood-brain barrier permeability tPSA

Absence of Hydrogen Bond Donors as a Metabolic Stability and Permeability Advantage

N-Ethyl-2-phenoxy-N-phenylacetamide has zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2) [1]. This places it in a physicochemical category distinct from secondary amide congeners such as N-(2-phenoxyethyl)-2-phenylacetamide (CAS 1105208-54-5), which contains one HBD from the secondary amide NH [2]. The absence of an HBD in the title compound is associated with generally improved passive membrane permeability and reduced susceptibility to Phase II glucuronidation, a major metabolic clearance pathway for phenols and secondary amides [3]. While this is a class-level advantage shared by all N,N-disubstituted amides, it specifically differentiates the title compound from mono-N-substituted phenoxyacetamide analogs that retain the amide NH.

Hydrogen bond donors Metabolic stability Passive permeability

Evidence-Backed Application Scenarios for N-Ethyl-2-phenoxy-N-phenylacetamide Procurement


P-Glycoprotein Inhibitor Hit-to-Lead Optimization Programs

Based on the scaffold-level validation of phenoxy-N-phenylacetamide derivatives as P-gp inhibitors with up to 3.0-fold activity over verapamil in MCF-7/ADR cells [1], the title compound serves as a commercially available, unsubstituted scaffold entry point for medicinal chemistry optimization. Its LogP of 3.41, zero HBDs, and tPSA of 29.5 Ų provide a balanced starting profile for systematic substitution on either the phenoxy or N-phenyl ring to explore SAR around P-gp efflux inhibition [2]. Procurement is indicated for laboratories running MDR reversal screening cascades using rhodamine-123 or calcein-AM efflux assays in P-gp-overexpressing cell lines.

CNS-Penetrant Screening Library Construction

With a tPSA of 29.5 Ų, well below both the general CNS drug-likeness threshold of 60–70 Ų and the stringent threshold of 40 Ų [1], and zero hydrogen bond donors, the title compound is a strong candidate for inclusion in CNS-focused diversity screening sets [2]. Its moderate lipophilicity (XLogP3 = 2.9, Hit2Lead LogP = 3.41) falls within the optimal CNS property range (LogP 2–4), and its achiral nature eliminates stereochemical complexity from primary hit triaging. This compound is procurement-appropriate for academic and industrial CNS phenotypic screening platforms targeting neurodegenerative or neuropsychiatric indications .

Fragment-Based and Ligand-Efficiency-Driven Drug Discovery

The compound's molecular weight (255.31 Da) places it at the upper boundary of fragment-like property space (congruent with the Rule of Three: MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1], while its limited rotatable bond count (4–5) and absence of HBDs confer favorable ligand efficiency metrics [2]. For fragment-based screening by X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR), the compound's achiral structure and 29.5 Ų tPSA support aqueous solubility adequate for high-concentration fragment soaking (typically 10–50 mM in ≤5% DMSO). Procurement for fragment library expansion is supported by the compound's validated phenoxy-N-phenylacetamide scaffold, which has demonstrated crystallographic binding to EthR (PDB: 4DW6) in the tuberculosis drug booster program .

EthR Inhibitor and Tuberculosis Booster Drug Scaffold Exploration

The N-phenylphenoxyacetamide chemotype, of which the title compound is a member, was identified through high-throughput screening of a 14,640-compound library and validated by X-ray co-crystallography with EthR (PDB entry 4DW6) as part of an ethionamide booster discovery program [1]. The most potent optimized analog from the 960-member focused library demonstrated ethionamide boosting activity in M. tuberculosis-infected macrophages [1]. The title compound, as the unoptimized core scaffold, is a relevant procurement choice for infectious disease groups seeking to initiate independent EthR inhibitor medicinal chemistry campaigns or to use as a control compound in thermal shift assays on recombinant EthR [1].

Quote Request

Request a Quote for N-ethyl-2-phenoxy-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.